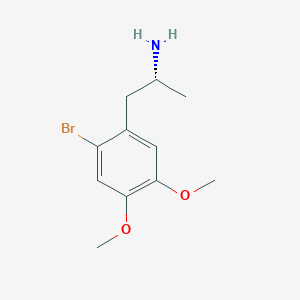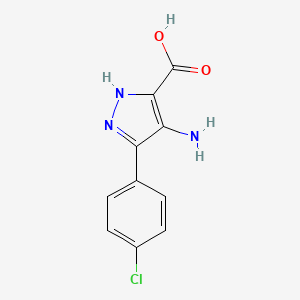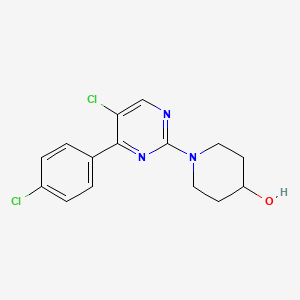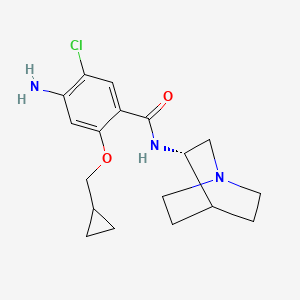
Pancopride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pancopride, (S)-, involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-amino-5-chloro-2-hydroxybenzoic acid with cyclopropylmethanol under acidic conditions to form 4-amino-5-chloro-2-(cyclopropylmethoxy)benzoic acid.
Amidation Reaction: The benzoic acid derivative is then reacted with quinuclidin-3-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, Pancopride, (S)-.
Industrial Production Methods
Industrial production of Pancopride, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Pancopride, (S)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzamide core or the quinuclidin-3-yl group.
Substitution: Pancopride, (S)-, can undergo substitution reactions, particularly at the amino and chloro positions on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of Pancopride, (S)-, with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Pancopride, (S)-, has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: Pancopride, (S)-, is used to study the role of 5-hydroxytryptamine 3 receptors in various biological processes, including neurotransmission and gastrointestinal motility.
Medicine: The compound is primarily used in the development of antiemetic drugs for chemotherapy patients. .
Industry: Pancopride, (S)-, is used in the pharmaceutical industry for the development of new therapeutic agents targeting 5-hydroxytryptamine 3 receptors
Wirkmechanismus
Pancopride, (S)-, exerts its effects by selectively binding to and antagonizing 5-hydroxytryptamine 3 receptors. These receptors are ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By blocking these receptors, Pancopride, (S)-, prevents the binding of serotonin, thereby inhibiting the emetic response triggered by cytotoxic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ondansetron: Another 5-hydroxytryptamine 3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Granisetron: Similar to Ondansetron, it is used for the same purpose and has a similar mechanism of action.
Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life and higher binding affinity.
Uniqueness of Pancopride, (S)-
Pancopride, (S)-, is unique due to its high selectivity and potency as a 5-hydroxytryptamine 3 receptor antagonist. Unlike other similar compounds, it does not exhibit antidopaminergic activity, making it a safer option with fewer side effects .
Eigenschaften
CAS-Nummer |
137765-22-1 |
|---|---|
Molekularformel |
C18H24ClN3O2 |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1 |
InChI-Schlüssel |
DBQMQBCSKXTCIJ-MRXNPFEDSA-N |
Isomerische SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N |
Kanonische SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


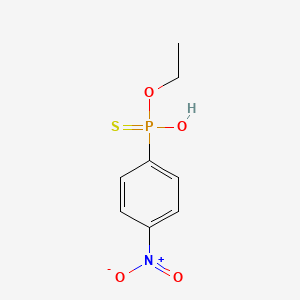
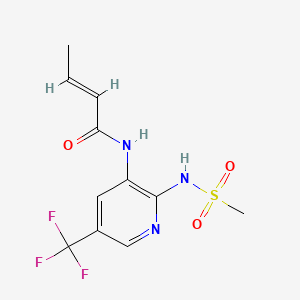



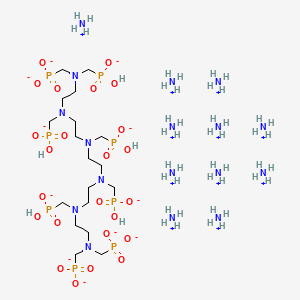
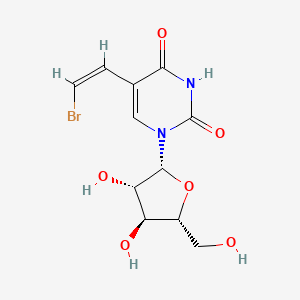
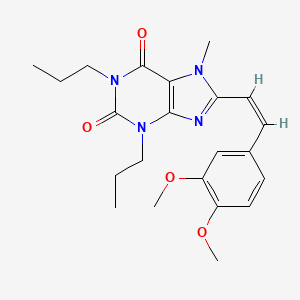
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
